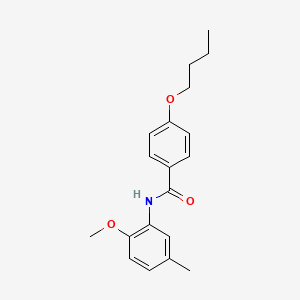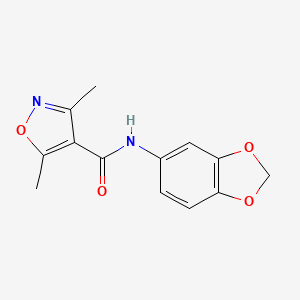![molecular formula C20H22BrN3O2 B5220074 N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5220074.png)
N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide, also known as BRD0705, is a small molecule compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of vinylbenzamide derivatives and has been found to exhibit several interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of several enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Furthermore, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide has been found to exhibit several interesting biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to inhibit the migration and invasion of cancer cells. Furthermore, it has been reported to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide in lab experiments is its potent anti-inflammatory and anti-cancer activities. Additionally, it has been found to exhibit low toxicity in vitro and in vivo. However, one of the limitations of using N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide. One possible direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and analogs of N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide could lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo benzaldehyde hydrazone. This hydrazone is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base to form N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide. The overall yield of this synthesis method is reported to be around 40%.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide has been widely researched for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. Several studies have reported that N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. Additionally, it has been found to inhibit the replication of several viruses, including hepatitis C virus and dengue virus.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2/c1-20(2,3)15-8-6-14(7-9-15)18(25)23-17(19(26)24-22)12-13-4-10-16(21)11-5-13/h4-12H,22H2,1-3H3,(H,23,25)(H,24,26)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNFAYWQQLPMNM-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)


![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)

![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5220086.png)
